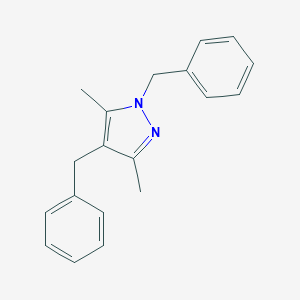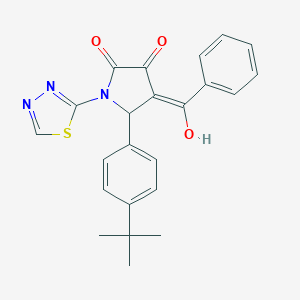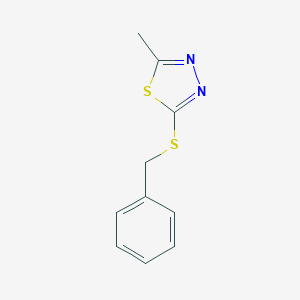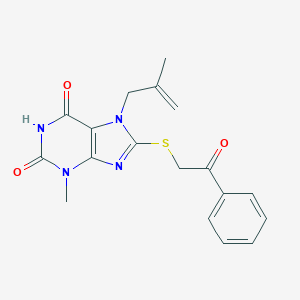
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is a purine derivative that has been widely studied for its potential application in scientific research. This compound has shown promising results in various fields such as cancer research, immunology, and neurology.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes, including DNA topoisomerases and protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, it has been reported that 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione can modulate the expression of various genes involved in immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione have been extensively studied. This compound has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and modulate the expression of various cytokines and chemokines involved in immune response and inflammation. Moreover, 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione has been reported to have neuroprotective effects, which may be attributed to its ability to modulate the expression of various genes involved in neuronal survival and function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is its potential application in various scientific fields, including cancer research, immunology, and neurology. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a potential candidate for further preclinical studies. However, one of the limitations of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for the study of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione. One of the potential directions is to investigate its potential application in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential application in the treatment of autoimmune diseases and neurodegenerative diseases. Moreover, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione in vivo.
Synthesis Methods
The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione involves a multi-step process that starts with the reaction of 6-chloropurine with 2-methylprop-2-en-1-ol in the presence of a base. The resulting compound is then treated with phenacyl bromide to form the phenacyl derivative. The final step involves the substitution of the phenacyl group with a thiol group to form the desired compound.
Scientific Research Applications
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione has been extensively studied for its potential application in scientific research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases. Moreover, 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11(2)9-22-14-15(21(3)17(25)20-16(14)24)19-18(22)26-10-13(23)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3,(H,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELRHDSORGKQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

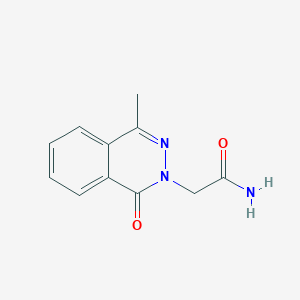
![3-(Methylsulfanyl)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B361045.png)
![N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B361047.png)
![2-amino-5-oxo-4-[4-(1-pyrrolidinyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B361059.png)
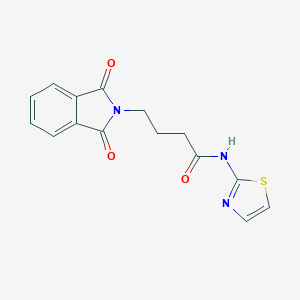
![4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B361090.png)
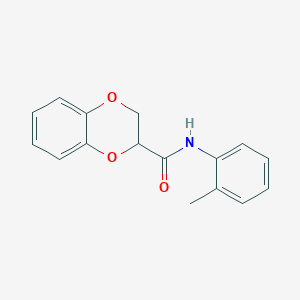
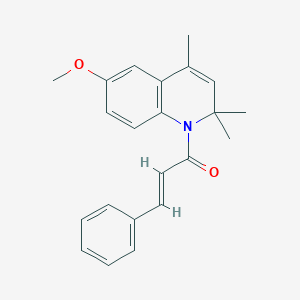
![5-[5-(3-Bromophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B361109.png)


